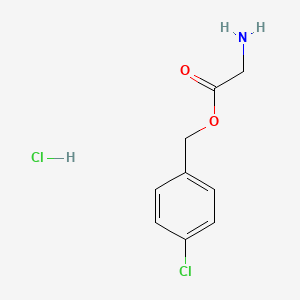

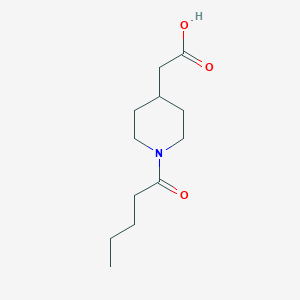

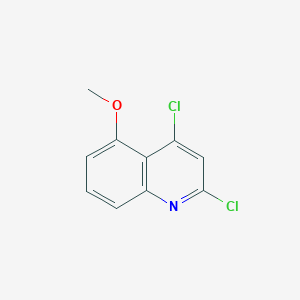

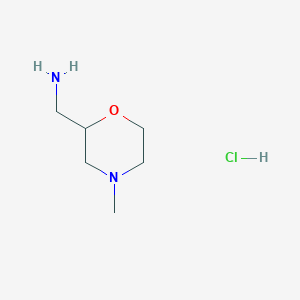

![molecular formula C11H11N5O B1493009 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098055-92-4](/img/structure/B1493009.png)

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The physical and chemical properties of “2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” are not available in the sources I found.Scientific Research Applications

Synthesis and Biological Activities

Imidazo[1,2-b]pyrazole and furan derivatives are subjects of continuous interest in the field of medicinal chemistry due to their wide range of biological activities. For instance, a study by Idhayadhulla, Kumar, and Abdul (2012) reported on the synthesis of new series of pyrazole and imidazole derivatives, including furan-2-yl-substituted compounds, and evaluated their antimicrobial activities (Idhayadhulla, Kumar, & Abdul, 2012). This suggests potential antimicrobial applications for compounds with similar structural motifs.

Antiprotozoal Agents

Another study by Ismail et al. (2004) focused on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, highlighting the importance of structural modifications for enhancing biological activity (Ismail et al., 2004). This research indicates the potential of imidazo[1,2-b]pyrazole derivatives in developing antiprotozoal therapies.

Cytotoxic Activities

Research on heterocycle-substituted phthalimide derivatives, including those with furan and imidazo[1,2-a]pyridine rings, has shown varied cytotoxic activities against human cancer cell lines, as reported by Yang et al. (2010) (Yang et al., 2010). This indicates the potential of such compounds in cancer research and therapy development.

Antimycobacterial and Antitubercular Evaluation

Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential application of furan derivatives in addressing tuberculosis (Kantevari et al., 2011).

Mechanism of Action

Target of Action

Furan derivatives, which include this compound, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy . The mode of action of these compounds often involves various structural reactions .

Biochemical Pathways

Furan derivatives are known to impact a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The effectiveness of furan derivatives can be influenced by various factors, including the environment .

properties

IUPAC Name |

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10(13)7-15-3-4-16-11(15)6-8(14-16)9-2-1-5-17-9/h1-6H,7H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOLYVQWQXNRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C=CN(C3=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

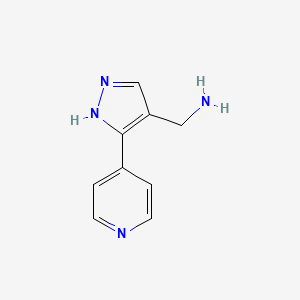

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)